Ethyl 2-(1-naphthylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C17H15NO3S This compound is characterized by the presence of a naphthylamino group, a thiophene ring, and an ethyl ester functional group
Preparation Methods
The synthesis of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Cyclization to Form the Thiophene Ring: The naphthylamino intermediate undergoes cyclization with a suitable thiophene precursor under controlled conditions to form the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylamino group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The naphthylamino group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
Naphthylamine Derivatives: Compounds like 1-naphthylamine and its derivatives share the naphthylamino group but differ in their additional functional groups and overall structure.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, have similar structural features but differ in their substituents and reactivity.
Ethyl Esters: Compounds like ethyl 2-aminobenzoate share the ethyl ester functional group but differ in their aromatic and heterocyclic components.
The uniqueness of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NO3S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-5-naphthalen-1-ylimino-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C17H15NO3S/c1-2-21-17(20)15-14(19)10-22-16(15)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,19H,2,10H2,1H3 |
InChI Key |
TVDQFJQDKAZYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.